molecular formula C17H24O B092978 Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)- CAS No. 17610-24-1

Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-

Cat. No. B092978
CAS RN: 17610-24-1
M. Wt: 244.37 g/mol
InChI Key: QZADYGNSQCABPT-UHFFFAOYSA-N
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Description

The compound , "Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-", is not directly studied in the provided papers. However, the papers do discuss related ethanone derivatives with complex structures and interesting properties. For instance, the first paper describes a novel ligand, 1-(naphthalen-2-yl)-2-(phenylsulthio)ethanone, and its europium (III) complexes, which exhibit strong fluorescence in the solid state . The second paper reports on the synthesis of 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone, a compound with significant intra-molecular charge transfer and strong electronic donating groups . These studies provide insights into the synthesis, molecular structure, and properties of ethanone derivatives, which could be relevant to the compound of interest.

Synthesis Analysis

The synthesis of ethanone derivatives involves careful selection of precursors and reaction conditions to ensure the formation of the desired product without impurities. In the first study, a new method was developed to synthesize the ligand, which was then used to create europium (III) complexes . The second paper also details the successful synthesis of the ethanone derivative, with experimental methods confirming the purity of the compound . These examples highlight the importance of meticulous synthetic strategies in the preparation of complex organic molecules.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the behavior and potential applications of a compound. The first paper does not provide detailed structural information, but it does mention the use of NMR and UV spectra for characterization . The second paper, however, goes into depth with single-crystal X-ray diffraction and quantum chemical calculations to elucidate the structure of the ethanone derivative, revealing strong intra-molecular charge transfers and conjugative effects . Such detailed structural analyses are essential for predicting the reactivity and interactions of the compound.

Chemical Reactions Analysis

The chemical reactivity of ethanone derivatives can be influenced by their molecular structure and the presence of electron-donating or withdrawing groups. While the provided papers do not discuss specific chemical reactions involving the compounds, the strong fluorescence observed in the europium complexes suggests that these molecules could participate in energy transfer processes . The presence of strong electronic donating groups and conjugated segments in the second compound indicates a high potential for electrophilic attack and intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethanone derivatives are determined by their molecular structures and the nature of their substituents. The first paper reports enhanced fluorescence in the europium complexes, which could be leveraged in materials science and luminescence applications . The second paper discusses the optical properties of the compound, including its absorption wavelength and optical band gap energy, which are indicative of its potential use in electronic and photonic devices . These studies underscore the diverse properties that ethanone derivatives can exhibit, depending on their specific chemical makeup.

Scientific Research Applications

Environmental Monitoring and Transformation Products

Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-, also known as Tonalide (AHTN), is a synthetic musk compound used in various fragrances. Research has identified its transformation products in environmental samples, indicating its persistence and potential bioaccumulation. Studies have utilized organic synthesis and trace-analytical methods to detect Tonalide and its derivatives in human breast-milk and fish samples, highlighting the environmental presence and potential ecological impact of these compounds. Transformation products identified include derivatives such as 3-acetyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenecarbaldehyde and others at concentrations around 10 pg g−1 wet weight, suggesting their widespread distribution and persistence in the environment (Valdersnes, Kallenborn, & Sydnes, 2006).

Synthesis of Silicon-Based Drugs and Odorants

The compound has been used in the development of new building blocks for the synthesis of biologically active silicon-based drugs and odorants. A notable application includes the alternative synthesis of the retinoid agonist disila-bexarotene, demonstrating the compound's utility in medicinal chemistry and drug synthesis. This showcases the compound's role in advancing synthetic methodologies for creating new therapeutic agents (Büttner, Nätscher, Burschka, & Tacke, 2007).

Odorant Synthesis and Olfactory Properties

The compound has also been instrumental in the synthesis of odorant molecules, such as disila-okoumal, a silicon analogue of the ambergris odorant okoumal. Research into the olfactory properties of these molecules has contributed to our understanding of how structural modifications affect scent perception, opening new avenues for the design of fragrances and odorants (Büttner, Burschka, Junold, Kraft, & Tacke, 2007).

Luminescence Enhancement in Europium Complexes

Further applications include its use in enhancing the fluorescence of europium (III) complexes, with implications for materials science and luminescence research. Studies have synthesized europium complexes with the compound, demonstrating enhanced fluorescence properties, which could have applications in bioimaging, sensors, and optoelectronic devices (Li et al., 2014).

properties

IUPAC Name

1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-11-9-14-15(10-13(11)12(2)18)17(5,6)8-7-16(14,3)4/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZADYGNSQCABPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066221
Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-
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Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-

CAS RN

17610-24-1
Record name 7-Acetyl-1,1,4,4,6-pentamethyltetralin
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Record name 1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethanone
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Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-
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Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-
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Record name 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)ethan-1-one
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Record name 1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethanone
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Synthesis routes and methods I

Procedure details

To a suspension of aluminum chloride (0.96 g, 7.17 mmol) in 1 mL of 1,2-dichloroethane under argon at room temperature was added a solution of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene 29 (1.2 g, 5.93 mmol) and acetyl chloride (0.51 g, 6.52 mmol) in 9 mL of 1,2-dichloroethane. The reaction mixture was stirred for 1 h and then was poured onto ice water and extracted with 40% ethyl acetate/hexane. The combined organic layers were washed with saturated aqueous NaHCO3 and brine. The solution was dried over anhydrous MgSO4, filtered through a plug of silica gel, and concentrated to afford a white solid 39 (1.45 g, 99%): m.p. 54°-57° C.; Rf 0.62 (10% ethyl acetate/hexane). The structure of the product was also confirmed using IR, 1H NMR and mass spectroscopy.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a suspension of AlCl3 (2.88 g; 21.6 mmol) in methylene chloride (5 ml) was added over 15 minutes a solution of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydro-naphthalene (4.0 g; 20 mmol) and acetyl chloride (1.6 ml; 21.6 mmol) in methylene chloride (20 ml) at 0° C. The reaction mixture was stirred for 30 minutes and ice cooled water (50 ml) was added. The organic phase was separated and the water phase was further extracted with methylene chloride (3×30 ml). The combined organic phases were first washed with brine then dried before evaporated. The residue was purified by column chromatography using hexane:methylene chloride (1:1) to give the title compound in 4.9 g (100%) yield.
Name
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
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Quantity
4 g
Type
reactant
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Quantity
1.6 mL
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reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 250 ml three-necked round bottomed flask fitted with a magnetic stirring bar and a reflux condenser containing acetyl chloride (2.3 g, 29.7 mmol) and 50 ml of DCM was added 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene 1b (5 g, 24.8 mmol) followed by slow addition (ca. 0.5 g portions) of AlCl3 (7.5 g, 56.2 mmol). The brown mixture was stirred for 30 min and then heated at reflux for 15 min. Additional AlCl3 (1-2 g) was necessary to effect the completion of the reaction. The cooled reaction mixture was poured into 200 ml of vigorously stirred ice water followed by acidification with 20% aqueous hydrochloric acid 50 ml and addition of 100 ml of ethyl acetate. Stirring was continued until the organic layer was yellow 15 min. The organic layer was extracted with ethyl acetate (2×100 ml), dried over MgSO4, filtered and concentrated in vacuo. Kugelrohr distillation (80-120° C., 3×10−4 torr) gave an analytically pure sample of 1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)ethanone 5.31 g (88%) as a white solid; m.p. 54-56° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 (± 0.5) g
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reactant
Reaction Step Four
[Compound]
Name
ice water
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
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Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a suspension of 6.71 g (50.3 mmol) of aluminum chloride in methylene chloride at 0° C. under argon was added a solution of 3.95 g (3.58 mL, 50.3 mmol) of acetyl chloride and 10.21 g (41.9 mmol) of 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalene in methylene chloride. The resulting mixture was allowed to warm to room temperature over a period of 3 hours with stirring. The mixture was recooled to 0° C. and 1N HCl was dropwise added. The mixture was then taken-up in water and extracted three times with methylene chloride. The organic layers were washed with 1N HCl, water, brine, and dried (MgSO4). Solvent was removed in-vacuo and the resulting residue purified using flash chromatography to give the title compound as an ivory solid.
Quantity
6.71 g
Type
reactant
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